molecular formula C23H23N3O2S B251459 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

货号 B251459
分子量: 405.5 g/mol
InChI 键: YXXNDDDJKIUZHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-063, is a novel and selective antagonist of the dopamine D3 receptor. It was first synthesized by Takeda Pharmaceutical Company Limited in 2012. TAK-063 has shown promising results in preclinical studies as a potential treatment for various psychiatric disorders, including schizophrenia and depression.

科学研究应用

TAK-063 has been extensively studied in preclinical models for its potential therapeutic applications in various psychiatric disorders. In animal models of schizophrenia, TAK-063 has been shown to improve cognitive deficits and reduce positive symptoms such as hallucinations and delusions. In addition, TAK-063 has also been shown to have antidepressant effects in animal models of depression. These findings suggest that TAK-063 may be a promising therapeutic agent for the treatment of schizophrenia and depression.

作用机制

TAK-063 is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway is thought to be a key factor in the development of schizophrenia and depression. By blocking the dopamine D3 receptor, TAK-063 may modulate the activity of the mesolimbic pathway and improve symptoms of these disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.54 nM. It is highly selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo. These properties make TAK-063 an attractive candidate for further development as a therapeutic agent for psychiatric disorders.

实验室实验的优点和局限性

One advantage of TAK-063 is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. In addition, TAK-063 has been shown to have good oral bioavailability and a long half-life in vivo, which makes it suitable for use in animal models. However, one limitation of TAK-063 is that it has only been tested in preclinical models, and its safety and efficacy in humans have not yet been established.

未来方向

There are several potential future directions for research on TAK-063. One direction is to further investigate its therapeutic potential in animal models of psychiatric disorders, such as schizophrenia and depression. Another direction is to conduct clinical trials to evaluate the safety and efficacy of TAK-063 in humans. In addition, future studies could explore the potential use of TAK-063 in combination with other drugs or therapies for the treatment of psychiatric disorders. Finally, further research could be conducted to elucidate the molecular mechanisms underlying the effects of TAK-063 on the mesolimbic pathway.

合成方法

TAK-063 is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenylpiperazine in the presence of a base to form 4-methyl-N-(4-aminophenyl)benzamide. This intermediate product is then reacted with 2-thiophenecarbonyl chloride in the presence of a base to form 4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. The final product is purified using column chromatography.

属性

分子式

C23H23N3O2S

分子量

405.5 g/mol

IUPAC 名称

4-methyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O2S/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

InChI 键

YXXNDDDJKIUZHN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。